
1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H15NO2 It features a pyrrolidine ring substituted with a methoxyethyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires controlled conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-(2-Methoxyethyl)pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, including enzyme inhibition or modulation of gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)pyrrolidine-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(2-Methoxyethyl)piperidine-3-carbaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine-2-carbaldehyde: Lacks the methoxyethyl group but has a similar aldehyde functional group.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h7-8H,2-6H2,1H3 |
Clé InChI |
QGXQUGBUMRWDRJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CCC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


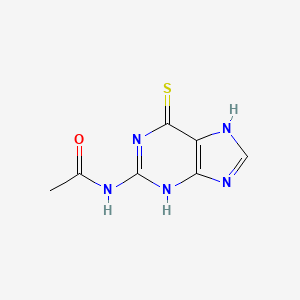


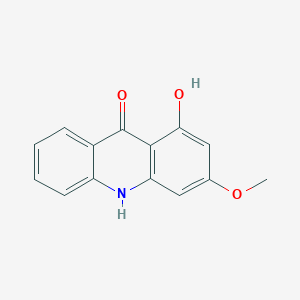
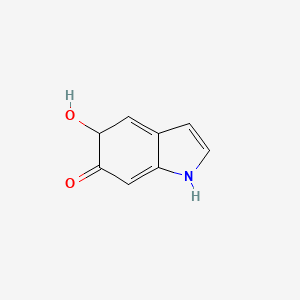

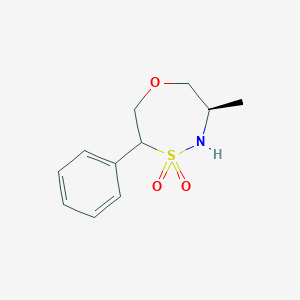
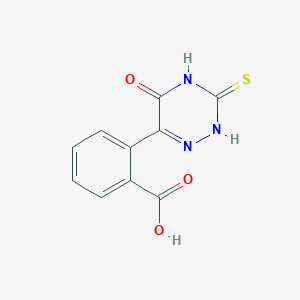

![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
